![molecular formula C16H23NO4 B6340409 tert-Butyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate CAS No. 1221341-64-5](/img/structure/B6340409.png)
tert-Butyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate
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Description
Tert-Butyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate, also known as BMDP, is a psychoactive substance. It is used for pharmaceutical testing . The molecular formula is C16H23NO4 and the molecular weight is 293.36 g/mol.
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzodioxol group attached to a tert-butyl group via a 3-amino-2-methylpropanoate linker. The exact structure can be determined using techniques such as FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 293.36 g/mol and a molecular formula of C16H23NO4. Further properties such as melting point, boiling point, and density can be determined through additional testing .Scientific Research Applications
Organic Synthesis
This compound is a valuable building block in organic synthesis . It is used in the catalytic protodeboronation of pinacol boronic esters, a process that is not well developed . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Hydromethylation
The compound is used in a hydromethylation sequence applied to methoxy protected (−)-Δ8-THC and cholesterol . This sequence allows for a valuable but unknown transformation .
Protodeboronation
The compound is used in the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process utilizes a radical approach .
Total Synthesis
The compound is used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This process involves the protodeboronation of alkyl boronic esters .
Chemical Research
The compound is used in chemical research, particularly in the study of reactions involving boronic esters . It is used in the study of the functionalizing deboronation of alkyl boronic esters .
properties
IUPAC Name |
tert-butyl 3-(1,3-benzodioxol-5-ylmethylamino)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11(15(18)21-16(2,3)4)8-17-9-12-5-6-13-14(7-12)20-10-19-13/h5-7,11,17H,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKVXSVJILGWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC2=C(C=C1)OCO2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-methylpropanoate |
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